![molecular formula C13H14N2O3S B1453805 6-Oxo-1-{[2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridin-3-carbonsäure CAS No. 1282763-59-0](/img/structure/B1453805.png)

6-Oxo-1-{[2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridin-3-carbonsäure

Übersicht

Beschreibung

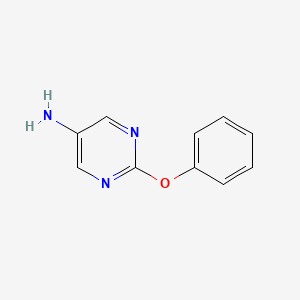

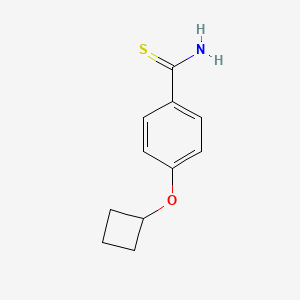

“6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid” is an organic compound with the CAS Number: 677762-07-1. It has a molecular weight of 181.19 .

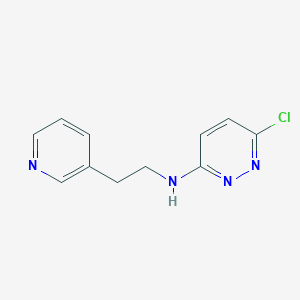

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a thiazole ring, and a carboxylic acid group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.19 . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Hemmung von Matrixmetalloproteinasen (MMPs)

Matrixmetalloproteinasen (MMPs) sind Enzyme, die eine entscheidende Rolle beim Abbau von extrazellulären Matrixkomponenten spielen. Sie sind an verschiedenen physiologischen Prozessen wie Wundheilung, Angiogenese und pathologischen Zuständen beteiligt, darunter Krebs und Arthritis . Derivate der fraglichen Verbindung wurden synthetisiert und auf ihre inhibitorischen Wirkungen auf MMPs, insbesondere MMP-13, untersucht, das am Abbau der extrazellulären Matrix bei Krankheiten wie Brustkrebs, Osteoarthritis und rheumatoider Arthritis beteiligt ist . Die selektive Hemmung von MMP-13 könnte zu therapeutischen Anwendungen bei der Behandlung dieser Erkrankungen führen.

Antimikrobielles Potenzial

Verbindungen, die den Thiazolyl-Rest enthalten, sind für ihre antimikrobiellen Eigenschaften bekannt. Die strukturelle Ähnlichkeit von “6-Oxo-1-{[2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridin-3-carbonsäure” mit bekannten antimikrobiellen Wirkstoffen deutet auf mögliche Anwendungen bei der Bekämpfung bakterieller Infektionen hin. Forschungen an ähnlichen Verbindungen haben eine Wirksamkeit gegen verschiedene Bakterienstämme gezeigt, was darauf hindeutet, dass diese Verbindung als Leitstruktur für die Entwicklung neuer antimikrobieller Medikamente dienen könnte .

Therapeutisches Potenzial in der Chemotherapie

Der Thiazolring ist ein häufiges Merkmal in vielen Chemotherapeutika. Angesichts der strukturellen Eigenschaften der Verbindung besteht das Potenzial, dass ihre Derivate in der Chemotherapie eingesetzt werden, insbesondere bei der Behandlung von Krankheiten, bei denen MMPs bekanntermaßen überexprimiert werden, wie z. B. bestimmte Krebsarten . Weitere Forschungen könnten ihre Wirksamkeit und Sicherheit als Chemotherapeutikum untersuchen.

Antikrebsanwendungen

Entzündung ist eine biologische Reaktion auf schädliche Reize, und übermäßige Entzündung kann zu chronischen Krankheiten führen. Die hemmende Wirkung der Verbindung auf MMPs deutet darauf hin, dass sie auch entzündungshemmende Anwendungen haben könnte. Durch die Modulation der Aktivität von MMPs kann sie zur Behandlung von Entzündungszuständen wie Arthritis beitragen .

Rolle bei der Gewebsumgestaltung und Wundheilung

MMPs sind an der Gewebsumgestaltung und Wundheilung beteiligt. Inhibitoren von MMPs, wie die Derivate der untersuchten Verbindung, könnten verwendet werden, um diese Prozesse zu regulieren. Dies könnte besonders vorteilhaft bei Zuständen sein, bei denen es zu einer übermäßigen Gewebsumgestaltung kommt, wie z. B. bei fibrotischen Erkrankungen .

Potenzial bei der Behandlung neurodegenerativer Erkrankungen

MMPs sind an der Pathologie neurodegenerativer Erkrankungen wie Alzheimer-Krankheit beteiligt. Die Fähigkeit der Derivate der Verbindung, MMP-13 selektiv zu hemmen, könnte sie zu Kandidaten für die Behandlung solcher Erkrankungen machen, bei denen der Abbau der neuronalen extrazellulären Matrix eine Rolle beim Krankheitsverlauf spielt .

Osteoporose und Knochengesundheit

MMPs sind auch am Knochenabbau beteiligt, einem kritischen Prozess bei der Entwicklung von Osteoporose. Inhibitoren von MMPs könnten potenziell zur Behandlung von Osteoporose eingesetzt werden, indem sie den Abbau der Knochenmatrix verhindern und die Knochengesundheit fördern .

Forschung zu Herz-Kreislauf-Erkrankungen

MMPs tragen zur Umgestaltung von Blutgefäßen bei und sind am Fortschreiten von Herz-Kreislauf-Erkrankungen beteiligt. Die Derivate der Verbindung könnten auf ihr Potenzial untersucht werden, als therapeutische Mittel bei der Behandlung und Vorbeugung von Herz-Kreislauf-Erkrankungen zu dienen, indem sie MMPs angreifen, die an der Gefäßumgestaltung beteiligt sind .

Wirkmechanismus

Target of action

Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyridine and thiazole rings have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a wide range of pathways, from signal transduction to metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. For instance, the presence of the pyridine and thiazole rings could potentially influence these properties .

Result of action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, making it a potential modulator of redox-sensitive enzymes. Additionally, the dihydropyridine ring can interact with calcium channels, potentially affecting calcium signaling pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing enzyme-substrate complexes and influencing enzyme kinetics .

Cellular Effects

The effects of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid on cellular processes are multifaceted. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation. By modulating these pathways, the compound can alter the expression of genes involved in cytokine production, cell proliferation, and apoptosis . Additionally, its interaction with calcium channels can impact cellular calcium homeostasis, affecting processes such as muscle contraction, neurotransmitter release, and cell motility .

Molecular Mechanism

At the molecular level, 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid exerts its effects through various binding interactions and enzyme modulation. The thiazole ring can chelate metal ions, potentially inhibiting metalloenzymes involved in oxidative stress responses. The dihydropyridine ring can bind to voltage-gated calcium channels, modulating their activity and influencing calcium influx into cells. This binding can lead to the activation or inhibition of downstream signaling pathways, depending on the cellular context . Furthermore, the carboxylic acid group can interact with lysine residues in histones, potentially affecting chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis in acidic or basic environments. Over time, its degradation products can accumulate and potentially exert different biological effects. In in vitro studies, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce inflammation in rodent models. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSULXCGRVQKOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)

![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)